molecular formula C10H10O2S B13623029 3-(4-(Methylthio)phenyl)-3-oxopropanal

3-(4-(Methylthio)phenyl)-3-oxopropanal

Cat. No.: B13623029
M. Wt: 194.25 g/mol
InChI Key: BTQPKZGLSORMOB-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)-3-oxopropanal is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group and an oxopropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenyl)-3-oxopropanal typically involves the reaction of 4-(methylthio)benzaldehyde with an appropriate acylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where the benzaldehyde reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(4-(Methylthio)phenyl)-3-oxopropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)-3-oxopropanal involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring and methylthio group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzaldehyde: Lacks the oxopropanal moiety but shares the methylthio-substituted phenyl ring.

    3-(4-(Methylthio)phenyl)propanoic acid: Contains a carboxylic acid group instead of the oxo group.

    3-(4-(Methylthio)phenyl)-3-hydroxypropanoic acid: Similar structure with a hydroxyl group instead of the oxo group .

Uniqueness

3-(4-(Methylthio)phenyl)-3-oxopropanal is unique due to the presence of both the oxopropanal moiety and the methylthio-substituted phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)-3-oxopropanal

InChI

InChI=1S/C10H10O2S/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,7H,6H2,1H3

InChI Key

BTQPKZGLSORMOB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CC=O

Origin of Product

United States

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